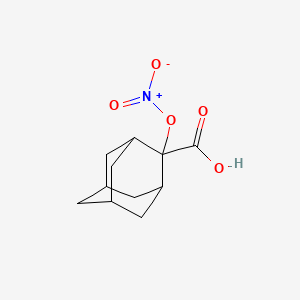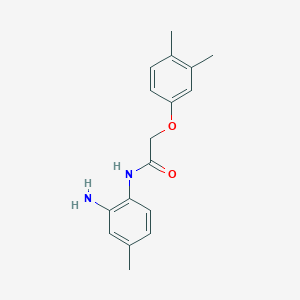
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole exerts its effects through various mechanisms, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole inhibits the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth. AMPK is a cellular energy sensor that regulates glucose and lipid metabolism. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole activates AMPK, thereby improving glucose and lipid metabolism and reducing insulin resistance.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of glucose and lipid metabolism. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has also been shown to exhibit neuroprotective effects and to enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole also has some limitations, including its instability in aqueous solutions and its potential for oxidation.
Direcciones Futuras
There are several future directions for the research on 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various fields. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole can be synthesized through various methods, including the reaction of 4-bromoaniline and thiosemicarbazide in the presence of acetic acid and zinc chloride, or the reaction of 4-bromoacetophenone and thiosemicarbazide in the presence of sodium hydroxide. The reaction yields 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole as a yellowish-brown powder with a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been used as a fungicide and insecticide. In material science, 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been used as a building block for the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-11-5-3-10(4-6-11)12-9-17-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARKVLHMVETPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(pyrrolidin-1-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)







![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

